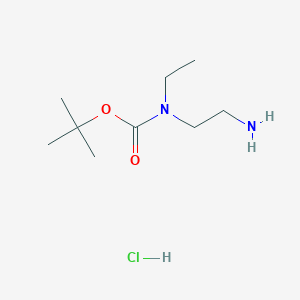
3-(4-Difluoromethoxy-phenyl)-propan-1-ol
Vue d'ensemble
Description
3-(4-Difluoromethoxy-phenyl)-propan-1-ol (DFMPP) is a synthetic compound belonging to the class of organic compounds known as difluoromethoxyphenylpropanols. This compound has various applications in scientific research and is used as a reagent in organic synthesis. DFMPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Investigation of Spectroelectrochemical Properties
- Research has been conducted on the synthesis of new compounds involving 3-(4-Difluoromethoxy-phenyl)-propan-1-ol, focusing on peripherally tetra-substituted phthalocyanine and its metallo compounds. These compounds have been explored for their electrochemical and spectroelectrochemical properties, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Stereocontrolled Access to Trifluoro Compounds
- The compound has been used in the stereocontrolled synthesis of trifluoro-2,3-epoxypropane, demonstrating its utility in chemical synthesis processes (Shimizu, Sugiyama, & Fujisawa, 1996).
Electropolymerization Studies
- Studies have also been done on the electropolymerization of non-aggregated silicon naphthalocyanines substituted with compounds related to 3-(4-Difluoromethoxy-phenyl)-propan-1-ol. This research highlights its relevance in the development of new materials and chemical processes (Bıyıklıoğlu & Alp, 2017).
Lipase-Catalyzed Kinetic Resolution
- The compound has been used in lipase-catalyzed kinetic resolution processes, indicating its role in enantioselective synthesis, which is crucial in the production of various pharmaceuticals and fine chemicals (Mohammed Shafioul & Cheong, 2012).
Synthesis and Characterization for Antimicrobial Agents
- Research includes the synthesis and characterization of derivatives of 3-(4-Difluoromethoxy-phenyl)-propan-1-ol for potential antimicrobial applications, showcasing its relevance in developing new pharmaceuticals (Doraswamy & Ramana, 2013).
Orientations Futures
There is a paper that discusses the synthesis of a related compound, 3-(5-((4-(difluoromethoxy)phenyl) sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl) oxetane-3-carbonitrile, which could potentially provide insights into future directions for research involving 3-(4-Difluoromethoxy-phenyl)-propan-1-ol .
Propriétés
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h3-6,10,13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTHTKTWNBKLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Difluoromethoxy-phenyl)-propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



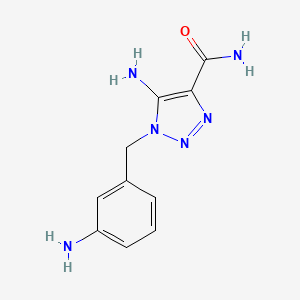
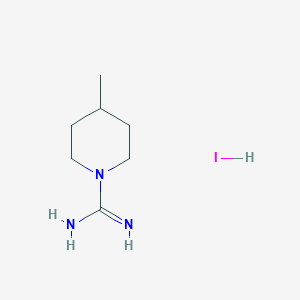
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
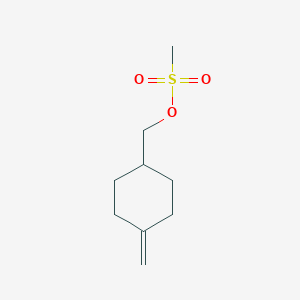
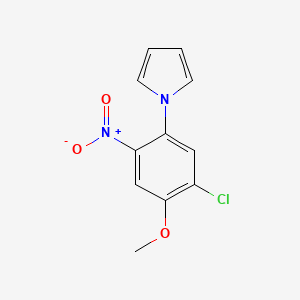
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
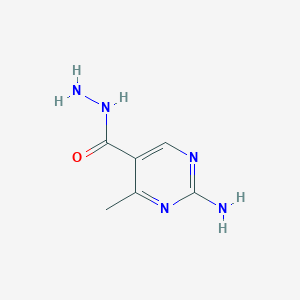

![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)
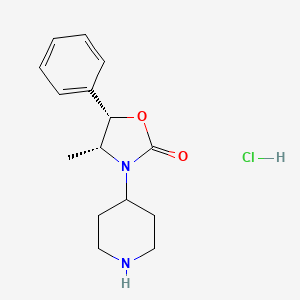
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/structure/B1394429.png)
